

Application Notes and Protocols: 5-Aminoimidazole-4-carboxamide (AICAR) Dosage in Animal Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Aminoimidazole-4-carboxamide

Cat. No.: B1664886

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: **5-Aminoimidazole-4-carboxamide** ribonucleoside (AICAR) is a cell-permeable activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2] Its ability to mimic the metabolic effects of exercise has made it a valuable tool in preclinical research for a wide range of conditions, including metabolic syndrome, diabetes, and age-related decline in physical performance.[1] Upon cellular uptake, AICAR is phosphorylated by adenosine kinase to form **5-aminoimidazole-4-carboxamide** ribonucleotide (ZMP), an AMP analog that allosterically activates AMPK.[2] This activation initiates a signaling cascade that shifts cellular metabolism from anabolic to catabolic processes.[1][2] Determining the optimal in vivo dosage is critical for achieving the desired therapeutic effects while minimizing potential off-target effects. These application notes provide a comprehensive guide to selecting appropriate AICAR dosages for animal studies, complete with detailed protocols and a summary of reported dosages and their outcomes.

Data Presentation: Summary of AICAR Dosages in Animal Models

The following table summarizes quantitative data from various in vivo studies in mice and rats to facilitate the comparison of dosages, administration routes, and observed effects.

Animal Model	Species	AICAR Dosage	Administration Route & Frequency	Duration	Key Outcomes	Reference(s)
High-Fat Diet (HFD)-induced Diabetic Polyneuropathy	Mouse	500 mg/kg	Intraperitoneal (IP) injection, daily	2-4 months	Prevented and reversed peripheral neuropathy; increased AMPK phosphorylation in DRG neurons by 3-fold.	[1][3]
High-Fat Diet (HFD)-induced Obesity/Metabolic Syndrome	Mouse	500 µg/g (500 mg/kg)	IP injection, 3 times/week	8 weeks	Attenuated adipose inflammation, partially restored glucose tolerance, and reduced hepatic steatosis.	[1]
Aged Mice (23 months)	Mouse	300-500 mg/kg (incrementally increased)	Subcutaneous (SC) injection, daily	31 days	Prevented decline in treadmill running capacity and increased ex vivo	[1]

muscle
force
production.

Normalized
obesity-
induced
alterations
in skeletal
muscle
mTOR
signaling
and
improved
translation
al capacity.

ob/ob Mice
(obesity
and
diabetes
model)

Mouse

0.5 mg/g
(500
mg/kg)

IP
injection,
daily

14 days

[1][4]

Young and
Aged
C57Bl/6
Mice

Mouse

500 mg/kg

IP
injection,
daily

3-14 days

Improved
water
maze
performanc
e and
motor
function.

[5]

High-Fat-
Fed Rats

Rat

250 mg/kg

SC
injection,
single dose

46 minutes

Increased
glucose
and fatty
acid uptake
in white
muscle;
decreased
plasma
glucose
(~25%)
and insulin
(~60%).

[2][6]

Wistar Rats	Rat	0.7 g/kg	IP injection, daily	4 and 8 weeks	Reduced adiposity by remodeling adipocyte metabolism.	[7]
Obese Zucker Rats	Rat	0.5 mg/g	SC injection, daily	7 weeks	Improved glucose tolerance and lipid profile, and reduced systolic blood pressure.	[8]
DOCA-salt Hypertensive Rats	Rat	100 mg/kg	SC injection, daily	21 days	No significant attenuation of hypertension.	[9]

Note: The effective dose of AICAR can vary significantly depending on the animal model, research question, and desired endpoint. It is highly recommended to perform a pilot study with a dose-response analysis to determine the optimal concentration for your specific experimental conditions.[1]

Experimental Protocols

Protocol 1: Preparation of AICAR Solution for Injection

This protocol describes the preparation of a sterile AICAR solution for in vivo administration.

Materials:

- **5-Aminoimidazole-4-carboxamide (AICAR)** powder
- Sterile 0.9% saline
- Sterile microcentrifuge tubes
- Calibrated analytical balance
- Vortex mixer
- 0.22 µm syringe filter
- Sterile syringe and vial

Procedure:

- Under sterile conditions, such as in a laminar flow hood, weigh the required amount of AICAR powder.[\[1\]](#)
- Transfer the powder to a sterile microcentrifuge tube.[\[10\]](#)
- Add the appropriate volume of sterile 0.9% saline to achieve the desired final concentration. For example, for a 500 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 125 mg/mL.[\[1\]](#)
- Vortex the solution thoroughly until the AICAR is completely dissolved. Gentle warming (e.g., to 37°C) may be required to aid dissolution, as AICAR solubility in saline can be limited.[\[1\]](#)
[\[10\]](#)
- Ensure the final solution is clear and free of any precipitate.[\[10\]](#)
- Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.[\[1\]](#)
- Storage: Prepare the solution fresh daily. For short-term use on the same day, store at 4°C. For longer-term storage, aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.[\[1\]](#)

Protocol 2: In Vivo Administration of AICAR

This protocol provides procedures for intraperitoneal (IP) and subcutaneous (SC) injections in mice.

Procedure for Intraperitoneal (IP) Injection:

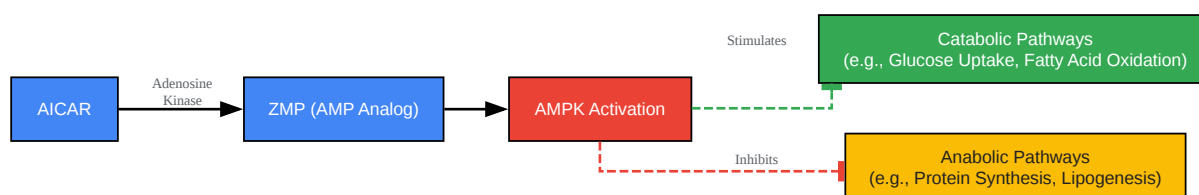
- Gently restrain the mouse by scruffing the neck and back to expose the abdomen.[\[1\]](#)
- Tilt the mouse slightly with its head down.[\[1\]](#)
- Insert a 27-30 gauge needle into the lower right or left quadrant of the abdomen, being careful to avoid the midline to prevent injury to the bladder or cecum.[\[1\]](#)
- Slowly inject the prepared AICAR solution.[\[1\]](#)
- Withdraw the needle and return the mouse to its cage.[\[1\]](#)
- Monitor the animal for any adverse reactions following the injection.[\[1\]](#)

Procedure for Subcutaneous (SC) Injection:

- Gently restrain the mouse and lift the skin on the back between the shoulder blades to form a "tent".[\[1\]](#)
- Insert a 25-27 gauge needle into the base of the tented skin, parallel to the spine.[\[1\]](#)
- Inject the AICAR solution into the subcutaneous space.[\[1\]](#)
- Withdraw the needle and return the mouse to its cage.[\[1\]](#)

Mandatory Visualizations

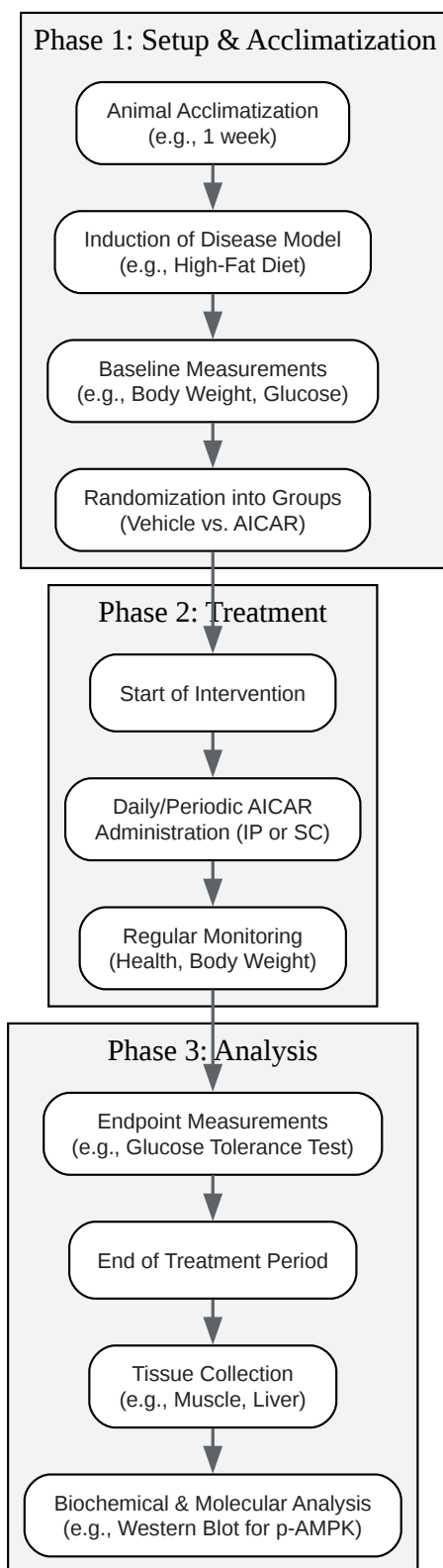
Signaling Pathway



[Click to download full resolution via product page](#)

Caption: AICAR activates the AMPK signaling cascade, promoting catabolic and inhibiting anabolic pathways.[2]

Experimental Workflow



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for in vivo AICAR studies in animal models.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Administration of AICAR, an AMPK Activator, Prevents and Reverses Diabetic Polyneuropathy (DPN) by Regulating Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AICAR treatment for 14 days normalizes obesity-induced dysregulation of TORC1 signaling and translational capacity in fasted skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPK agonist AICAR improves cognition and motor coordination in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Chronic AMP-kinase activation with AICAR reduces adiposity by remodeling adipocyte metabolism and increasing leptin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Cardiovascular and renal effects of 5-aminoimidazole-4-carboxyribonucleoside (AICAR) in the deoxycorticosterone acetate (DOCA)-salt rat model of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: 5-Aminoimidazole-4-carboxamide (AICAR) Dosage in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664886#5-aminoimidazole-4-carboxamide-dosage-in-animal-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com